3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves amidation reactions . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, the single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .
Scientific Research Applications
Inhibitors of Kynurenine 3-Hydroxylase
Research has identified benzenesulfonamides as potent inhibitors of kynurenine 3-hydroxylase. These compounds, including variations like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, have been shown to block rat and gerbil kynurenine 3-hydroxylase, with potential implications for investigating the kynurenine pathway's role in neuronal injury (Röver et al., 1997).
Antimycobacterial Activity
Some benzenesulfonamides, such as N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, have demonstrated significant activity against Mycobacterium tuberculosis. These compounds’ structure-activity relationships highlight the importance of specific molecular moieties in enhancing antimycobacterial efficacy (Ghorab et al., 2017).
Antimicrobial and Anticancer Properties
A range of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives have been synthesized, exhibiting significant antimicrobial and anticancer activities. These compounds have been more active than standard drugs like carboplatin in certain cell lines (Kumar et al., 2014).
COX-2 Inhibition and Anti-inflammatory Activity
Benzenesulfonamide derivatives have shown promise as cyclooxygenase-2 (COX-2) inhibitors. Compounds like 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide have exhibited pharmacokinetic properties favorable for anti-inflammatory activity (Pal et al., 2003).
Future Directions
The future directions for the study of “3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be investigated further .
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is the Mitogen-Activated Protein Kinase 14 (MAPK14) . MAPK14 is a serine/threonine kinase that plays an essential role in various cellular processes, including inflammation, differentiation, cell growth, and apoptosis .
Mode of Action
The interaction could potentially alter the kinase’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its target, it is likely to impact pathways downstream of mapk14 . These could include the MAPK signaling pathway, which regulates a variety of cellular activities .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, efficacy, and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific cellular context and the status of the MAPK14 pathway . Potential effects could include changes in cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
3-fluoro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c15-11-2-1-3-13(8-11)23(20,21)18-12-9-16-14(17-10-12)19-4-6-22-7-5-19/h1-3,8-10,18H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRZRRKXZUDGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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